molecular formula C10H21NO4 B13809571 N-Boc-2-aminomethyl-butane-1,4-diol CAS No. 889942-37-4

N-Boc-2-aminomethyl-butane-1,4-diol

Cat. No.: B13809571
CAS No.: 889942-37-4
M. Wt: 219.28 g/mol
InChI Key: KOCCEKCOHNJSHL-UHFFFAOYSA-N
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Description

N-Boc-2-aminomethyl-butane-1,4-diol is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.281 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-aminomethyl-butane-1,4-diol typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of 2-aminomethyl-butane-1,4-diol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminomethyl-butane-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-2-aminomethyl-butane-1,4-diol is widely used in scientific research, particularly in the following areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a building block for the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-2-aminomethyl-butane-1,4-diol involves its role as a protected amino alcohol. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-aminomethyl-butane-1,4-diol is unique due to its combination of a Boc-protected amino group and two hydroxyl groups, making it a versatile intermediate for various synthetic applications .

Properties

CAS No.

889942-37-4

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-2-(hydroxymethyl)butyl]carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-8(7-13)4-5-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)

InChI Key

KOCCEKCOHNJSHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCO)CO

Origin of Product

United States

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